(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” features a benzo[d]thiazole core substituted with a 3-methylbenzoyl imino group at position 2 and a sulfamoyl (-SO₂NH₂) group at position 4. The methyl ester at the acetoxy side chain confers lipophilicity, which may influence pharmacokinetic properties. Structural determination of such compounds often employs crystallographic tools like the SHELX program suite, widely used for small-molecule refinement .
Properties
IUPAC Name |
methyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-11-4-3-5-12(8-11)17(23)20-18-21(10-16(22)26-2)14-7-6-13(28(19,24)25)9-15(14)27-18/h3-9H,10H2,1-2H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGHMHUIREEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzoyl chloride with 2-aminothiophenol to form the benzo[d]thiazole core. This intermediate is then reacted with sulfonamide and methyl acetate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound’s biological activity makes it a candidate for research in drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it valuable for studying new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.
Industry
Industrially, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to enzymes or receptors, modulating their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor binding, or interfere with cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of benzo[d]thiazole derivatives with variable substituents on the benzoyl imino group, sulfonamide/sulfonyl moieties, and side chains. Below is a detailed structural and functional comparison with closely related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Findings:
The 3-methylbenzoyl group in the target compound may offer moderate steric bulk compared to the 4-chlorobenzoyl group, which introduces electronegativity but similar size .
Solubility and Lipophilicity: The morpholino sulfonyl substituent in the compound from significantly improves aqueous solubility due to the polar morpholino ring, whereas the target compound’s methyl ester and sulfamoyl group balance lipophilicity and polarity. Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity than methyl esters, impacting membrane permeability .
Synthetic Flexibility: The benzo[d]thiazole core allows modular substitution, as evidenced by diverse analogs with bromo, methoxy, or morpholino groups . This adaptability supports structure-activity relationship (SAR) studies for optimizing pharmacological properties.
Structural Characterization :
- Crystallographic refinement using SHELX programs is a common method for confirming the Z-configuration and substituent positions in such compounds .
Biological Activity
(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and incorporates a thiazole ring, which is known for its diverse biological activities. The unique structural features of this compound suggest it may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound features several key structural components:
- Thiazole Ring : Provides a core structure that enhances biological activity.
- Sulfamoyl Group : Known for its role in enhancing solubility and bioavailability.
- Benzoyl Moiety : The presence of the 3-methylbenzoyl group may facilitate interactions with specific biological targets.
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The bromobenzoyl group enhances binding affinity, while the sulfamoyl group improves solubility, allowing for better absorption and efficacy in biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound have shown promising results in various biological assays:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Anticancer Properties : In vitro studies showed that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Anti-inflammatory Effects : Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
